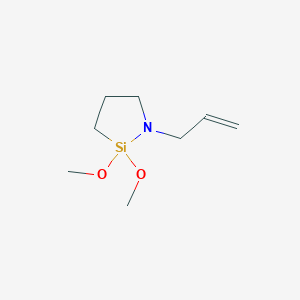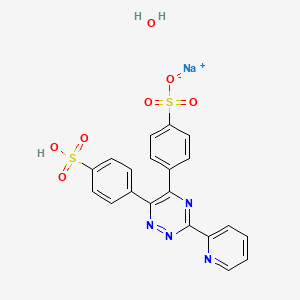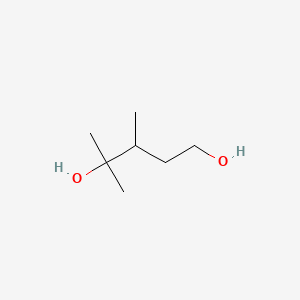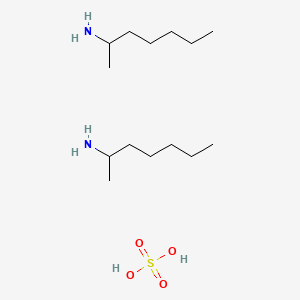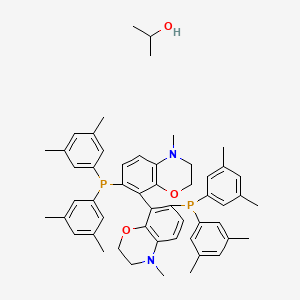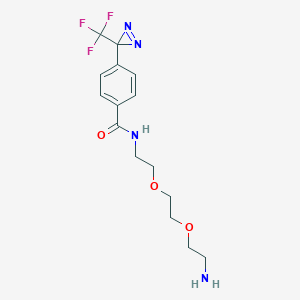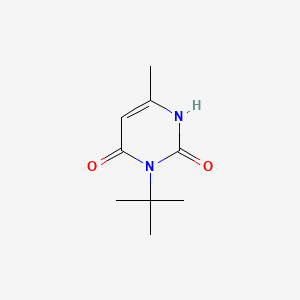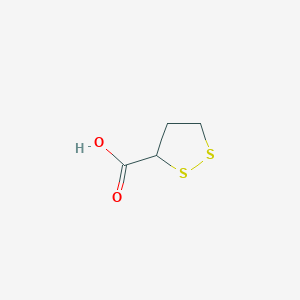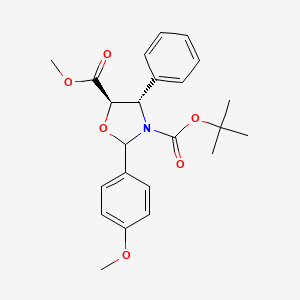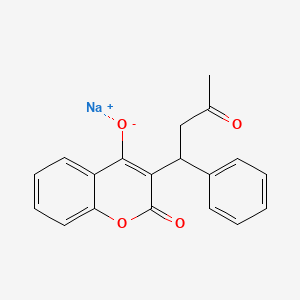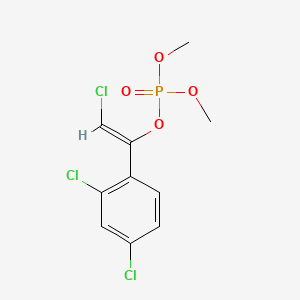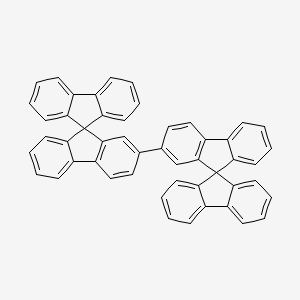
2-(9,9'-Spirobifluoren-2-YL)-9,9'-spirobifluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene”, also known as 9,9-Spirobifluoren-2-yl-diphenylphosphine oxide (SPPO1), is a compound with the molecular formula C37H25OP . It is popularly used as a host in Organic Light-Emitting Diode (OLED) devices . The compound has a spirobifluorene structure with an electron-deficient polar diphenyl-phosphine oxide moiety attached .
Molecular Structure Analysis
The molecular structure of SPPO1 is characterized by a spirobifluoren structure with an electron-deficient polar diphenyl-phosphine oxide moiety attached . The polarity in the P=O double bond can lead to a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED .Physical And Chemical Properties Analysis
SPPO1 is a white powder with a molecular weight of 516.57 . It has a melting point of 236°C and a predicted boiling point of 719.6±60.0 °C . Its density is predicted to be 1.32±0.1 g/cm3 . In terms of optical properties, it has a photoluminescence emission wavelength (λem) of 347 nm and an absorption maximum (λmax) of 317 nm, both in dichloromethane .科学的研究の応用
Electronic and Optical Properties
Geometry and Electrical Properties The geometry and electrical properties of various spirobifluorene molecules, including 2-(9,9'-Spirobifluoren-2-YL)-9,9'-spirobifluorene, were studied. The geometry in the ground and excited states, electron absorption, luminescence spectra, electronic polarisabilities, and second-order hyperpolarisabilities were analyzed using semiempirical methods. The studies revealed that deviations from planarity in these molecules led to a decrease in effective conjugation length, impacting the optical and electrical properties (Lukes & Breza, 2004).
Applications in Organic Light-Emitting Diodes (OLEDs)
UV-Emitting Materials for OLEDs New spirobifluorene (SBF) derivatives were synthesized and used as UV-emitting materials in OLEDs. These compounds demonstrated high glass transition temperatures, stable amorphous film formation, strong UV photoluminescence without excimer formation, and high external quantum efficiencies in multilayer OLEDs (Hideki et al., 2006).
Host Materials for High-Efficiency Phosphorescent OLEDs Spirobifluorene-modified materials were developed as electron transport layers for blue phosphorescence OLEDs. These materials exhibited large triplet state energy gaps, high glass transition temperatures, and varied charge-transporting properties advantageous for blue phosphorescence OLEDs (Jiao Kang, J. Lim, & Jun Yeob Lee, 2022).
Enhancement in Solar Cell Performance
Solid-State Excitonic Solar Cells A spiro-linked molecule was utilized as a secondary absorber in solid-state excitonic solar cells, leading to an extended spectral response. This resulted in a notable increase in short-circuit current and power conversion efficiency due to exciton energy transfer and nanoscale charge generation (Driscoll et al., 2010).
Chemical Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis The crystal structure of 2-(spirobifluorene-2-yl)-3,4-diaza-spirobifluorene was determined through single-crystal X-ray diffraction. This provided detailed insights into the molecular structure, helping to understand the material's properties better (Wu, Guo-hong, Liu, & Qian-Cai, 2010).
Optoelectronic Applications
Blue Light Emitting Material with High Thermal Stability A specific spirobifluorene derivative was synthesized, featuring high fluorescence yield, extreme thermal stability, and deep blue emission in the solid state. It was used in a blue organic light-emitting diode system, showcasing high luminance and efficiency (Hsin-Yi Wen & Mei-Ying Chang, 2012).
作用機序
Target of Action
The primary target of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene, also known as SPPO1, is the Organic Light-Emitting Diode (OLED) devices . It is used as a host material in these devices due to its unique structural and electronic properties .
Mode of Action
SPPO1 interacts with its targets by providing a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED . The polarity in the P=O double bond in SPPO1 can lead to this high triplet energy state .
Biochemical Pathways
By tuning the relative concentration of SPPO1 and other materials, it is possible to achieve photoluminescent quantum yields (PLQYs) as high as 85% . This is attributed to the dual functions of SPPO1 that limit the grain growth while passivating the perovskite surface .
Pharmacokinetics
It’s worth noting that the compound has a predicted boiling point of 7196±600 °C and a density of 132±01 g/cm3 .
Result of Action
The result of SPPO1’s action is the enhancement of the photoluminescence of OLED devices . This is achieved through the compound’s ability to limit grain growth and passivate the perovskite surface, leading to high PLQYs .
Action Environment
The action of SPPO1 is influenced by environmental factors such as temperature and the presence of other materials. For instance, the electroluminescence of materials containing SPPO1 was found to be severely hindered for the perovskite/SPPO1 material . This was alleviated by partially substituting SPPO1 with a hole-transporting material .
将来の方向性
The potential of combining perovskite and organic semiconductors like SPPO1 to prepare materials with improved properties opens new avenues for the preparation of simple light-emitting devices using perovskites as the emitter . Furthermore, the development of fabrication processes that are compatible with streamline production, such as ultrasonic spray coating, could potentially reduce the manufacturing costs of OLEDs .
特性
IUPAC Name |
2-(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H30/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)45-23-11-5-17-37(45)39-27-25-31(29-47(39)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFLGVDOLMZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


